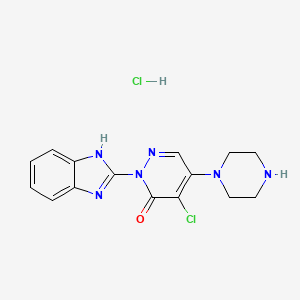

2-(1H-Benzimidazol-2-yl)-4-chloro-5-piperazin-1-ylpyridazin-3-one;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1H-Benzimidazol-2-yl)-4-chloro-5-piperazin-1-ylpyridazin-3-one;hydrochloride is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

ACAT-1 Inhibition for Cardiovascular Diseases : A derivative, K-604, has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, showing significant selectivity over ACAT-2. This compound's enhanced aqueous solubility and oral absorption suggest its potential in treating diseases involving ACAT-1 overexpression, such as cardiovascular diseases (Shibuya et al., 2018).

Corrosion Inhibition : Benzimidazole derivatives have shown significant inhibition of corrosion in N80 steel in hydrochloric acid solution. This application is crucial for extending the life of metal structures and components in various industrial processes (Yadav et al., 2016).

Fluorescent Probes for DNA Detection : Novel aminated benzimidazoquinolines, including derivatives of the compound , have been synthesized and shown potential as DNA-specific fluorescent probes. Their ability to bind to DNA and exhibit enhanced fluorescence emission intensity could be leveraged in biotechnological and diagnostic applications (Perin et al., 2011).

Anti-inflammatory Properties : Benzimidazole-2-thione derivatives have been synthesized and tested for anti-inflammatory activity, indicating broad biological activities and potential pharmaceutical applications (Ganji & Agrawal, 2020).

Antimicrobial and Antifungal Agents

- Antimicrobial and Antifungal Activities : Piperazine derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties, showing significant activities against various bacterial and fungal strains. This highlights their potential as leads for developing new antimicrobial and antifungal agents (Patel, Agravat, & Shaikh, 2011).

Mécanisme D'action

Target of Action

The primary target of this compound is related to the tubulin proteins . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules are crucial for various cellular processes, including cell division and intracellular transport .

Mode of Action

The compound interacts with its targets by binding to the tubulin proteins , which disrupts microtubule assembly and the formation of spindles at cell division . This disruption results in the malsegregation of chromosomes . It’s worth noting that this mechanism is similar to other benzimidazoles .

Biochemical Pathways

The affected pathway is the microtubule assembly process . By binding to tubulin proteins, the compound prevents the formation of microtubules, which are essential for cell division . This leads to cell cycle arrest and ultimately cell death .

Result of Action

The molecular and cellular effects of the compound’s action include disruption of cell division and induction of cell death . By preventing the assembly of microtubules, the compound interferes with the normal progression of the cell cycle, leading to cell death .

Propriétés

IUPAC Name |

2-(1H-benzimidazol-2-yl)-4-chloro-5-piperazin-1-ylpyridazin-3-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN6O.ClH/c16-13-12(21-7-5-17-6-8-21)9-18-22(14(13)23)15-19-10-3-1-2-4-11(10)20-15;/h1-4,9,17H,5-8H2,(H,19,20);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXRVJZBEHANGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C(=O)N(N=C2)C3=NC4=CC=CC=C4N3)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl2N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Azaspiro[2.5]octane-7-carboxamide;hydrochloride](/img/structure/B2954425.png)

![2-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2954427.png)

![(Pentan-3-yl)[2-(pyridin-3-yloxy)propyl]amine](/img/structure/B2954430.png)

![N-(2,5-dimethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2954441.png)

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2954443.png)

![2-(6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2954445.png)